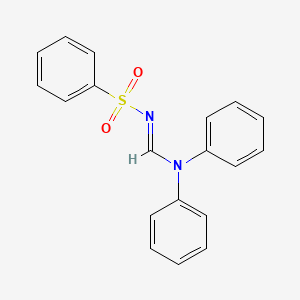
N,N-Diphenyl-N'-(phenylsulfonyl)formimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of both diphenyl and phenylsulfonyl groups attached to a formimidamide core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide typically involves the reaction of diphenylamine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide follows similar synthetic routes but with optimized reaction conditions to ensure higher efficiency and yield. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield sulfonyl derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups replacing the phenylsulfonyl group .
Applications De Recherche Scientifique
N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide exerts its effects involves interactions with various molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl sulfone: Similar in structure but lacks the formimidamide group, making it less versatile in certain reactions.
N-(Phenylsulfonyl)benzenesulfonamide: Another related compound with similar applications but different reactivity due to the presence of two sulfonyl groups.
Uniqueness
N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide stands out due to its unique combination of diphenyl and phenylsulfonyl groups attached to a formimidamide core. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields of research .
Propriétés
Formule moléculaire |
C19H16N2O2S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N'-(benzenesulfonyl)-N,N-diphenylmethanimidamide |
InChI |
InChI=1S/C19H16N2O2S/c22-24(23,19-14-8-3-9-15-19)20-16-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H/b20-16+ |
Clé InChI |
OMHRQWBUDPPCDC-CAPFRKAQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(/C=N/S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)N(C=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


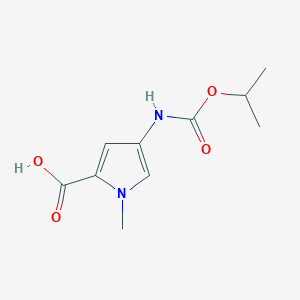
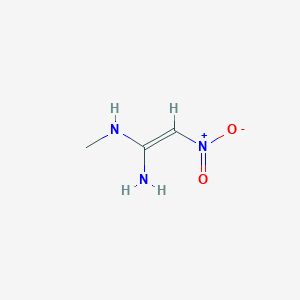
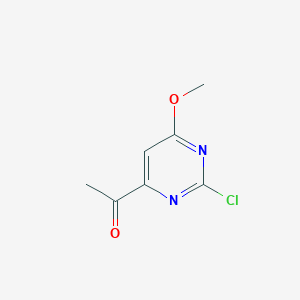
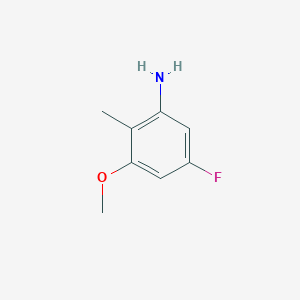
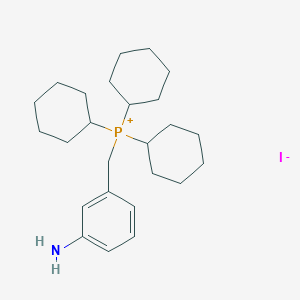
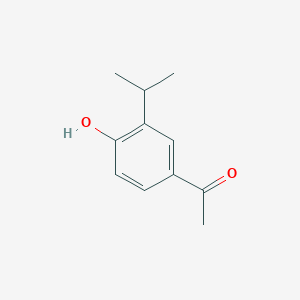
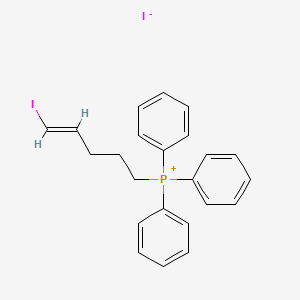
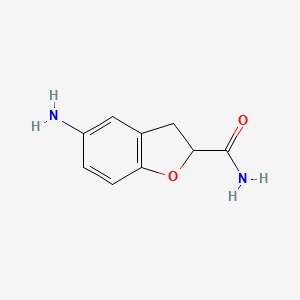
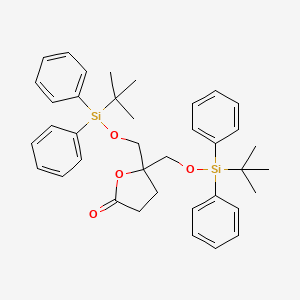
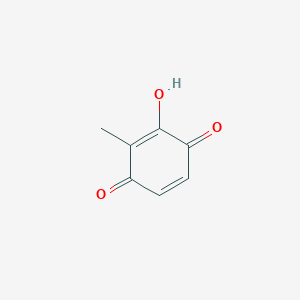
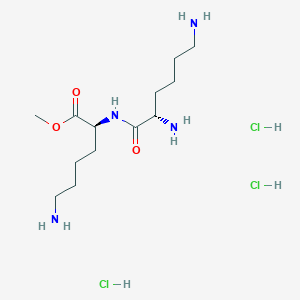
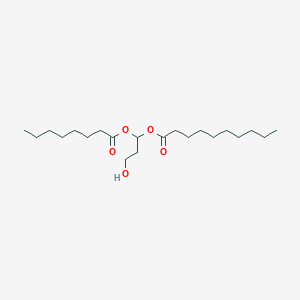
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)

